N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(1-adamantyl)-2-methylphenyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)26-23(28)20-10-19(27(29)30)3-4-21(20)25/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJXVOFBIUHOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through halogenation, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors can improve scalability and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like hydrochloric acid, and bases such as sodium hydroxide . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides .
Scientific Research Applications
N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Materials Science: The adamantane moiety imparts rigidity and stability, making it useful in the development of advanced materials and polymers.
Biological Studies: Its interactions with biological systems are explored to understand its potential as a therapeutic agent or a biochemical probe.
Mechanism of Action
The mechanism of action of N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity, allowing the compound to easily penetrate cell membranes . Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their function or altering their activity. The nitro group may also play a role in redox reactions within the cell, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide with analogous compounds, focusing on structural features, physicochemical properties, and synthetic methodologies.
Structural Analogues with Adamantane Moieties
Key Observations:
Adamantane Substitution :
- The target compound and UOSD010 both feature a single adamantane group, whereas 573965-48-7 and the di-adamantane carboxamide exhibit distinct substitution patterns. Dual adamantane substitution (as in ) increases molecular weight and logP, likely reducing aqueous solubility but enhancing membrane permeability.
Functional Group Diversity: The target’s 2-chloro-5-nitrobenzamide group introduces strong electron-withdrawing effects, which may stabilize the molecule or influence binding interactions.
Synthetic Complexity :
- UOSD010 was synthesized with high yield (86%) and purity (100% by HPLC) , suggesting optimized protocols for triazine-piperazine derivatives. The target compound’s synthesis details are unspecified, but its benzamide core may involve simpler coupling reactions compared to triazine-based analogues.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The adamantane group increases logP in all analogues. However, the di-adamantane compound likely has the highest logP, which could limit bioavailability despite enhanced CNS penetration.
- Metabolic Stability : The target’s amide bond is more stable than ester-containing analogues like 573965-48-7 , which may undergo esterase-mediated hydrolysis.
Biological Activity
N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and diabetes management. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features an adamantane moiety, which is known for its unique three-dimensional structure, contributing to its biological properties. The presence of a chloro and nitro group on the benzamide core enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that derivatives of benzamide, particularly those containing adamantane, exhibit significant anticancer activities. For instance, a study on similar compounds demonstrated potent anti-proliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One compound in this series showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong cytotoxicity .
Mechanism of Action :
- Apoptosis Induction : The compound was found to induce apoptosis through caspase-dependent pathways. Specifically, it increased the activity of caspase-3 and caspase-8 while having minimal effect on caspase-9, suggesting a preferential activation of the extrinsic apoptotic pathway .
Antidiabetic Activity
Another area of interest is the compound's potential as an antidiabetic agent. A related study focused on N-(alkyl/aryl)-4-nitrobenzamide derivatives found that certain modifications led to enhanced inhibitory activity against α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. The most active derivative exhibited an IC50 value of 0.90 ± 0.31 μM against α-amylase .
Structure-Activity Relationship :
- The presence of electron-donating (methyl) and electron-withdrawing (nitro) groups significantly influenced the inhibitory activity against these enzymes. Molecular docking studies revealed favorable interactions with active site residues, validating the structure-activity relationship .
Study 1: Anticancer Efficacy
A focused investigation on adamantane-based compounds revealed that structural modifications could enhance anticancer efficacy. The study synthesized a range of derivatives and evaluated their cytotoxicity across multiple cancer cell lines. Notably, compounds with specific substitutions showed enhanced potency and selectivity for cancer cells over normal cells .
Study 2: Antidiabetic Potential
In another study examining the antidiabetic properties of benzamide derivatives, researchers synthesized various compounds and assessed their efficacy in inhibiting α-glucosidase and α-amylase. The results indicated that modifications to the benzamide structure could lead to significant improvements in inhibitory activity, with implications for diabetes management .
Data Tables
| Compound Name | Target Enzyme | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| Compound 5o | α-Amylase | 0.90 ± 0.31 | Strong inhibitor |
| Compound 5r | HepG2 Cells | 10.56 ± 1.14 | Induces apoptosis |
| Compound X | α-Glucosidase | 5.60 ± 0.30 | Moderate inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
